精氨酸-脯氨酸-脯氨酸-甘氨酸-苯丙氨酸

描述

“Arg-pro-pro-gly-phe” is an important growth factor for small-cell lung cancer (SCLC) and prostate cancer (PC). These cancers have cells of neuroendocrine origin and express receptors for a variety of neuropeptides . It is an analogue of bradykinin lacking the Arg residue at position 9 .

Synthesis Analysis

Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) has been synthesized by solid-phase peptide synthesis (SPPS) since the 1960s . The original focus for THP-based research was to unravel the structural determinants of collagen . The pseudopeptide synthesis was performed using solid-phase methodology on a MBHA-resin using Boc-chemistry .

Molecular Structure Analysis

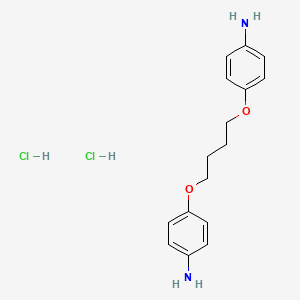

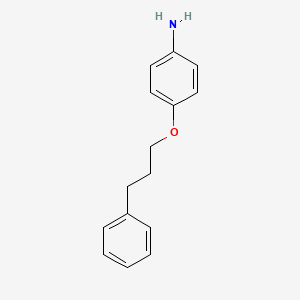

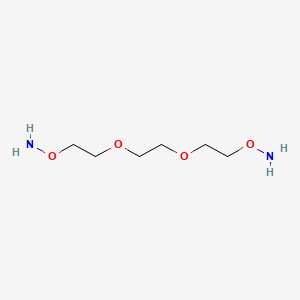

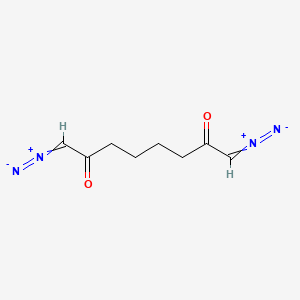

The molecular formula of “Arg-pro-pro-gly-phe” is C27H40N8O6 . The molecular weight is 572.7 g/mol . The InChIKey is USSUMSBPLJWFSZ-TUFLPTIASA-N .

Chemical Reactions Analysis

“Arg-pro-pro-gly-phe” is a stable metabolite of Bradykinin in the degradation pathway in human plasma . High concentrations of “Arg-pro-pro-gly-phe” inhibit thrombin-induced coagulant activity .

科学研究应用

Molecular Imaging

Bradykinin B1 and B2 receptors (B1R and B2R) are transmembrane receptors that belong to the rhodopsin-like G protein-coupled receptor (GPCR) superfamily . Bradykinin and its related peptides signal through these receptors . Molecular imaging agents targeting these receptors, including optical and radioactive probes, have been used to interrogate B1R/B2R expression at the cellular and anatomical levels . This has potential applications in guiding therapeutic interventions for these receptors .

Inflammation and Pain Management

Perturbations of the kinin system, which includes bradykinin, have been implicated in inflammation and chronic pain . Depending on the disease context, agonism or antagonism of the bradykinin receptors have been considered as therapeutic options .

Vasculopathy and Neuropathy

The kinin system, including bradykinin, has been associated with vasculopathy and neuropathy . This suggests potential applications in the treatment and management of these conditions .

Obesity and Diabetes

The kinin system has also been implicated in obesity and diabetes . This suggests that bradykinin and its related peptides could have potential applications in the treatment and management of these conditions .

Cancer Research

Bradykinin and its related peptides have been associated with cancer . This suggests potential applications in cancer research and treatment .

Neurological Disorders

Bradykinin and its related peptides are involved in several neurological disorders including traumatic brain injury, spinal cord injury, Alzheimer’s disease, and multiple sclerosis .

Alzheimer’s Disease Research

Bradykinin has been found to promote immune responses in differentiated embryonic neurospheres carrying mutations characteristic of familial Alzheimer’s disease (fAD) . This suggests potential applications in Alzheimer’s disease research .

COVID-19 Research

Bradykinin has been implicated in COVID-19 research . It induces vasodilation in peripheral circulation by decreasing the arterial tone of the smooth muscle and increasing blood flow . This suggests potential applications in the treatment and management of COVID-19 .

作用机制

Target of Action

The primary targets of Bradykinin (1-5) are the Bradykinin Receptor B1 (BDKRB1) and B2 (BDKRB2) transmembrane receptors . These receptors are coupled with different subunits of G proteins (G αi /G α0, G αq and G β1γ2) .

Mode of Action

Bradykinin (1-5) interacts with its targets, the BDKRB1 and BDKRB2 receptors, to initiate a signaling cascade. When exposed to kinin for an extended period of time, BDKRB2 is secluded into the lysosome for degradation, whereas short-term stimulation results in dephosphorylation and, as a result, the receptor is recycled back to the surface .

Biochemical Pathways

Bradykinin (1-5) is involved in several biochemical pathways. The bradykinin-mediated signaling mechanism activates excessive pro-inflammatory cytokines, including IL-6, IL-1β, IL-8 and IL-2 . This upregulation of cytokines has implications in a wide range of clinical conditions such as inflammation leading to fibrosis, cardiovascular diseases, and more .

Pharmacokinetics

Bradykinin (1-5) is a major stable metabolite of Bradykinin, formed by the proteolytic action of angiotensin-converting enzyme (ACE) . Bradykinin is a short-lived vasoactive peptide, with a reported half-life in vivo of 17 seconds, that is rapidly metabolized in the circulation to Bradykinin (1-5) . Bradykinin (1-5) has a terminal half-life of minutes .

Result of Action

The molecular and cellular effects of Bradykinin (1-5)'s action are diverse. It is known to inhibit α- and γ-thrombin-induced platelet aggregation . It also prevents α-thrombin from cleaving the thrombin receptor and liberating thrombin receptor-activating peptide . Bradykinin (1-5) significantly attenuates α-thrombin-induced platelet aggregation .

属性

IUPAC Name |

(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N8O6/c28-18(9-4-12-31-27(29)30)24(38)35-14-6-11-21(35)25(39)34-13-5-10-20(34)23(37)32-16-22(36)33-19(26(40)41)15-17-7-2-1-3-8-17/h1-3,7-8,18-21H,4-6,9-16,28H2,(H,32,37)(H,33,36)(H,40,41)(H4,29,30,31)/t18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSUMSBPLJWFSZ-TUFLPTIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946610 | |

| Record name | N-[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arg-pro-pro-gly-phe | |

CAS RN |

23815-89-6 | |

| Record name | Bradykinin (1-5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023815896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。